OCH1 protein
Description
Properties
CAS No. |
147954-51-6 |
|---|---|
Molecular Formula |
C8H13NO2S |
Synonyms |
OCH1 protein |
Origin of Product |
United States |
Scientific Research Applications
Recombinant Protein Production
The methylotrophic yeast Pichia pastoris is extensively used for recombinant protein production due to its ability to perform post-translational modifications. However, the presence of OCH1 leads to hypermannosylation of glycoproteins, creating heterogeneity that complicates downstream processing.
- Case Study : A study demonstrated the knockout of the OCH1 gene in Pichia pastoris, resulting in a strain that produced more homogeneously glycosylated recombinant horseradish peroxidase. This modification allowed for improved yields and easier purification processes compared to wild-type strains, which produced a mixture of glycoforms .
| Parameter | Wild-Type Strain | OCH1 Knockout Strain |
|---|---|---|
| Glycosylation Type | Hypermannosylated | Less heterogeneous |
| Purification Difficulty | High | Low |
| Yield (Recombinant Protein) | Variable | Consistent |
Pharmaceutical Development
OCH1's role in glycosylation has significant implications for the development of biopharmaceuticals. By manipulating the OCH1 gene, researchers can produce proteins with specific glycan structures that enhance therapeutic efficacy.
- Case Study : Research on Sporothrix schenckii showed that silencing OCH1 affected its interaction with human immune cells, leading to altered cytokine responses and reduced virulence in mouse models. This finding suggests potential applications in developing antifungal therapies by targeting glycosylation pathways .
Understanding Disease Mechanisms
OCH1's involvement in N-glycosylation impacts various diseases, including fungal infections and cancer. By studying its function, researchers can gain insights into disease mechanisms and develop targeted treatments.
- Case Study : A study on Aspergillus fumigatus revealed that mutations in the OCH1 orthologue affected virulence and immune evasion strategies. This highlights the potential for targeting OCH1-related pathways in treating fungal infections .
Future Perspectives
The manipulation of OCH1 presents opportunities for enhancing biotechnological processes and developing novel therapeutics. As research progresses, understanding the specific roles of OCH1 in different organisms will be crucial for optimizing protein production systems and improving drug formulations.
Comparison with Similar Compounds
Structural and Functional Homologs
Key Findings :
- HOC1 in S. It stabilizes the cell wall independently of glycosylation .
- AfOch1 in A. fumigatus shows lower sequence identity but retains the DXD motif essential for mannosyltransferase activity .
- CpOCH1 in C. parapsilosis is critical for host-pathogen interactions. Its deletion reduces organ colonization and alters cytokine responses (e.g., elevated TNFα and IL-1β in kidneys) .
Glycosylation Patterns in Engineered Yeast Strains
Disruption of OCH1 alters N-glycan profiles, enabling the production of human-compatible glycoproteins. Below is a comparison across species/strain modifications:
Biotechnological Implications:
Role in Pathogenicity and Immune Evasion
C. parapsilosis OCH1 :
A. fumigatus AfOch1 :
- Predicted to influence conidial adhesion and immune recognition via surface glycan remodeling .
Q & A
Basic Research Questions
Q. What is the primary enzymatic function of OCH1 protein in Saccharomyces cerevisiae?
- Methodological Answer : OCH1 encodes an α-1,6-mannosyltransferase critical for initiating the outer chain elongation of N-linked glycans in yeast. To validate this, researchers use gene disruption (e.g., och1Δ mutants) and analyze glycosylation defects via lectin staining or mass spectrometry. For example, och1Δ strains exhibit truncated mannan structures lacking outer-chain mannose residues, confirmed by chromatographic profiling .
Q. How can researchers experimentally detect OCH1 protein expression in fungal models?
- Methodological Answer : OCH1 expression is detected via Western blotting using antibodies targeting its conserved C-terminal domain. Membrane fractionation is recommended due to OCH1’s localization in the Golgi apparatus. A study identified four glycosylated OCH1 isoforms (58–66 kDa) in yeast membrane extracts, correlating with its four predicted N-glycosylation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
